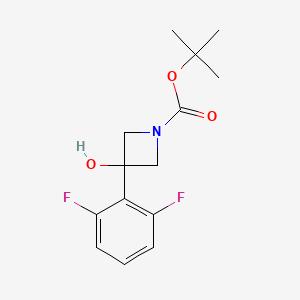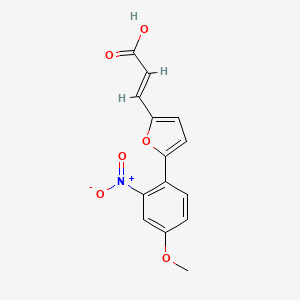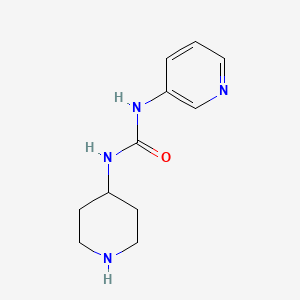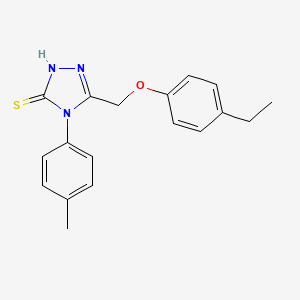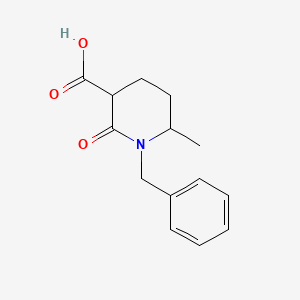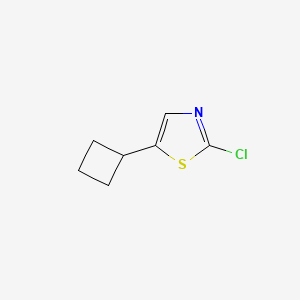
2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarboxylic acid is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarboxylic acid typically involves the condensation of pyridine-2-carboxaldehyde with glyoxal in the presence of ammonium acetate. This reaction forms the imidazole ring fused to the pyridine ring. The reaction conditions often require heating and a solvent such as ethanol or acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
作用机制
The mechanism of action of 2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. This interaction can lead to inhibition or activation of biological pathways, depending on the nature of the target and the compound’s binding affinity.
相似化合物的比较
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine ring but differ in the heterocyclic structure.
Imidazo[1,2-a]pyridine derivatives: These compounds have a fused imidazole and pyridine ring system but differ in the position of the nitrogen atoms.
Uniqueness
2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarboxylic acid is unique due to its specific arrangement of the pyridine and imidazole rings, which imparts distinct chemical and biological properties
属性
分子式 |
C10H7N3O4 |
|---|---|
分子量 |
233.18 g/mol |
IUPAC 名称 |
2-pyridin-2-yl-1H-imidazole-4,5-dicarboxylic acid |
InChI |
InChI=1S/C10H7N3O4/c14-9(15)6-7(10(16)17)13-8(12-6)5-3-1-2-4-11-5/h1-4H,(H,12,13)(H,14,15)(H,16,17) |
InChI 键 |
MXZWGDSFWLUIET-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=NC(=C(N2)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B11765278.png)
![Methyl 4-(5-(benzo[d]thiazol-2-yl)furan-2-yl)benzoate](/img/structure/B11765288.png)
